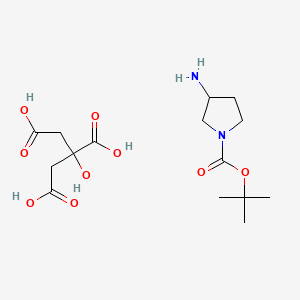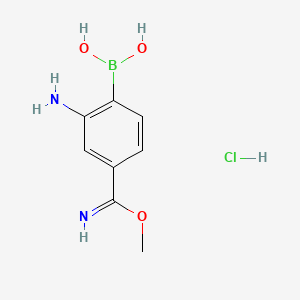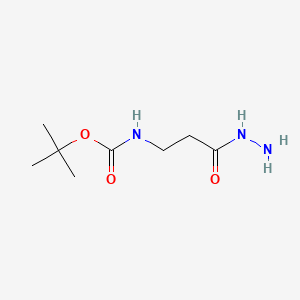
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Occurrence and Fate
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate is a compound related to a class of chemicals known for their use in preventing oxidative reactions and extending product shelf life. While specific studies on tert-Butyl (3-hydrazino-3-oxopropyl)carbamate are scarce, research on similar compounds, such as synthetic phenolic antioxidants (SPAs), provides insights into environmental occurrence, human exposure, and toxicity. SPAs have been detected in various environmental matrices, suggesting widespread distribution and potential human exposure through food intake, dust ingestion, and personal care products. Toxicity studies have raised concerns about hepatic toxicity, endocrine disruption, and carcinogenic effects, emphasizing the need for further investigation into the environmental behaviors and toxicity effects of novel compounds (Runzeng Liu & S. Mabury, 2020).
Biodegradation and Fate
The biodegradation of related compounds such as methyl tert-butyl ether (MTBE) and its fate in the environment provide a context for understanding the behavior of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate. MTBE's presence in the environment has led to research on its biodegradability under aerobic and anaerobic conditions, with evidence of microbial degradation pathways involving intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). These studies highlight the potential for microbial degradation of similar compounds and the importance of considering site-specific conditions and the presence of co-contaminants in assessing biodegradation potential (S. Fiorenza & H. Rifai, 2003).
Propiedades
IUPAC Name |
tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)10-5-4-6(12)11-9/h4-5,9H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQUZNXTFVGDPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


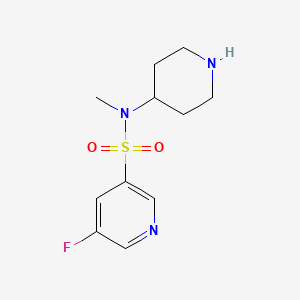
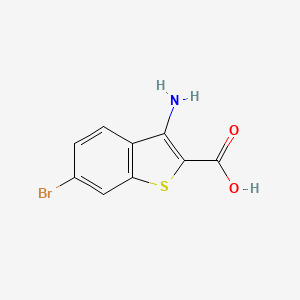
![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)
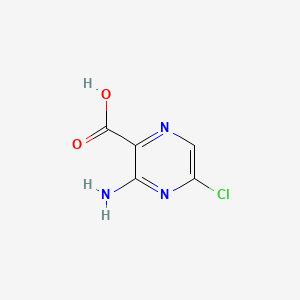
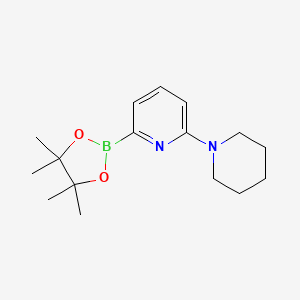
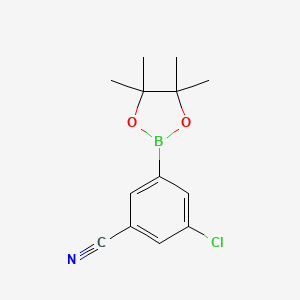
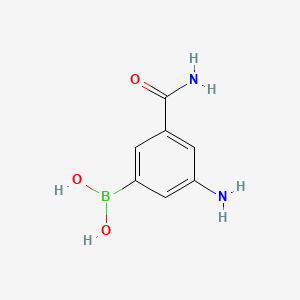
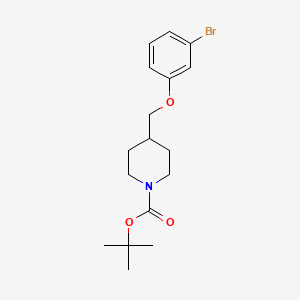
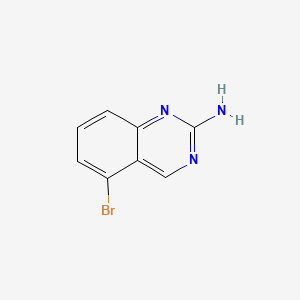
![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)
